molecular formula C10H11FO3 B1429253 5-Ethoxy-2-fluoro-4-methoxybenzaldehyde CAS No. 951801-89-1

5-Ethoxy-2-fluoro-4-methoxybenzaldehyde

Cat. No.: B1429253
CAS No.: 951801-89-1
M. Wt: 198.19 g/mol
InChI Key: CYTWCKBXVAXGBQ-UHFFFAOYSA-N
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Description

5-Ethoxy-2-fluoro-4-methoxybenzaldehyde: is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzaldehyde, featuring ethoxy, fluoro, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-fluoro-4-methoxybenzaldehyde typically involves the introduction of ethoxy, fluoro, and methoxy groups onto a benzaldehyde core. One common method is the electrophilic aromatic substitution reaction, where the benzaldehyde is treated with ethoxy and methoxy reagents under controlled conditions to introduce the respective groups. The fluoro group can be introduced via halogenation reactions using fluorinating agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions to form the final product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Ethoxy-2-fluoro-4-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 5-Ethoxy-2-fluoro-4-methoxybenzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 5-Ethoxy-2-fluoro-4-methoxybenzoic acid.

    Reduction: 5-Ethoxy-2-fluoro-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Ethoxy-2-fluoro-4-methoxybenzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of fluorinated and methoxylated aromatic compounds on biological systems. It may also be used in the development of fluorescent probes or imaging agents.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug discovery and development, particularly in designing molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-fluoro-4-methoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The presence of ethoxy, fluoro, and methoxy groups can influence its reactivity and binding affinity, leading to specific biological outcomes.

Comparison with Similar Compounds

    5-Fluoro-2-methoxybenzaldehyde: Similar structure but lacks the ethoxy group.

    4-Ethoxy-2-fluorobenzaldehyde: Similar structure but lacks the methoxy group.

    2-Fluoro-4-methoxybenzaldehyde: Similar structure but lacks the ethoxy group.

Uniqueness: 5-Ethoxy-2-fluoro-4-methoxybenzaldehyde is unique due to the presence of all three substituents (ethoxy, fluoro, and methoxy) on the benzene ring. This combination of groups imparts distinct chemical properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-ethoxy-2-fluoro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTWCKBXVAXGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2.62 ml of morpholine in 50 ml of THF there was added 11.2 ml of n-butyllithium (2.71 M, hexane solution) at −78° C. under a nitrogen atmosphere, and the mixture was stirred at −40° C. for 30 minutes. To this solution there was added dropwise a solution of 6.5 g of 2-bromo-5-ethoxy-4-methoxybenzaldehyde [CAS No. 56517-30-7] in 40 ml of THF at −78° C., and the mixture was stirred at −78° C. for 1 hour. After further adding 14.8 ml of n-butyllithium (2.71 M, hexane solution) at −78° C., the mixture was stirred at −78° C. for 40 minutes, and then a solution of 15.8 g of N-fluorobenzenesulfonamide in 40 ml of THF was added dropwise at −78° C. and the mixture was stirred overnight while raising the temperature to room temperature. Saturated aqueous ammonium chloride was added to the reaction mixture and extraction was performed with ethyl acetate. The organic layer was washed with water and saturated brine and then dried over anhydrous sodium sulfate. The desiccating agent was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane) to give the title compound (3.33 g) as a light yellow solid.
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2.62 mL
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11.2 mL
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50 mL
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6.5 g
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14.8 mL
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15.8 g
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40 mL
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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